1-Cyclopropoxy-2-iodo-3-isopropoxybenzene
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Overview
Description
1-Cyclopropoxy-2-iodo-3-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy, iodo, and isopropoxy groups attached to a benzene ring. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Chemical Reactions Analysis
1-Cyclopropoxy-2-iodo-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropoxy-2-iodo-3-isopropoxybenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of novel materials with unique properties, such as polymers and advanced composites
Mechanism of Action
Comparison with Similar Compounds
1-Cyclopropoxy-2-iodo-3-isopropoxybenzene can be compared with other similar compounds, such as:
1-Iodo-3-isopropoxybenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Cyclopropoxy-3-iodo-5-isopropoxybenzene: This compound has a different substitution pattern on the benzene ring, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a unique combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-iodo-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-10-4-3-5-11(12(10)13)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
ZEPCXRGDXAFLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
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